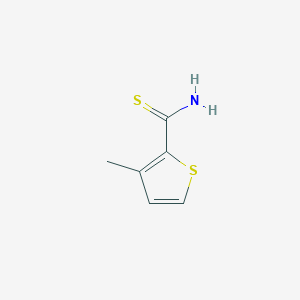

3-Methylthiophene-2-carbothioamide

Description

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

3-methylthiophene-2-carbothioamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NS2/c1-4-2-3-9-5(4)6(7)8/h2-3H,1H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZJWRDXXJWICOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101295926 | |

| Record name | 3-Methyl-2-thiophenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101295926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134789-89-2 | |

| Record name | 3-Methyl-2-thiophenecarbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134789-89-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Methyl-2-thiophenecarbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101295926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Methylthiophene 2 Carbothioamide and Its Structural Analogues

Direct Synthesis Strategies for Thiophenecarbothioamides

Direct synthetic approaches focus on the introduction or modification of a carbothioamide functional group onto a pre-existing thiophene (B33073) ring system.

General Principles of Thiophenecarbothioamide Synthesis

The synthesis of thiophenecarbothioamides often involves the conversion of a carboxylic acid or its derivative, such as a carboxamide, into the corresponding thioamide. This transformation is a key step in accessing these sulfur-containing compounds. Various reagents and conditions can be employed to achieve this conversion, with the choice often depending on the specific substrate and desired yield.

Transformation of Thiophene Carboxamides to Carbothioamides

A common and direct method for preparing 3-methylthiophene-2-carbothioamide is through the thionation of the corresponding carboxamide, 3-methylthiophene-2-carboxamide. This process involves the replacement of the oxygen atom of the amide group with a sulfur atom.

The conversion of amides to thioamides is typically accomplished using specific thionating reagents. mdpi.com Lawesson's reagent is a widely used and effective reagent for this purpose. organic-chemistry.orgorganic-chemistry.orgorganic-chemistry.orgnih.govbeilstein-journals.org The reaction involves heating the amide with Lawesson's reagent in an appropriate solvent, such as toluene, to yield the desired thioamide. beilstein-journals.org Other phosphorus-based reagents, like phosphorus pentasulfide (P₄S₁₀), can also be employed for this transformation. mdpi.com A newer, novel thiating reagent, N-isopropyldithiocarbamate isopropyl ammonium (B1175870) salt, has also been developed for the efficient conversion of N-aryl-substituted benzamides to their corresponding benzothioamides. mdpi.com

Indirect Synthesis via 3-Methylthiophene-2-carbaldehyde Precursors and Thioamide Reagents

Indirect synthetic routes to compounds structurally related to this compound often start with more readily available precursors like 3-methylthiophene-2-carbaldehyde. These methods involve building upon the aldehyde functionality to construct more complex heterocyclic systems.

Formation of Chalcones from 3-Methylthiophene-2-carbaldehyde

One important class of intermediates that can be synthesized from 3-methylthiophene-2-carbaldehyde are chalcones. Chalcones are α,β-unsaturated ketones that serve as versatile building blocks in organic synthesis. nih.goveurekaselect.comnih.gov The synthesis of thiophene-containing chalcones is typically achieved through a Claisen-Schmidt condensation reaction. eurekaselect.comyoutube.com This reaction involves the base-catalyzed condensation of a substituted acetophenone (B1666503) with a thiophene aldehyde. nih.gov For instance, 3-methylthiophene-2-carbaldehyde can be reacted with various acetophenones in the presence of a base like potassium hydroxide (B78521) in ethanol (B145695) to yield the corresponding thiophene chalcones. nih.gov

| Reactant 1 | Reactant 2 | Base | Product |

| 3-Methylthiophene-2-carbaldehyde | Acetophenone | KOH | 1-(Thiophen-3-yl)-3-phenylprop-2-en-1-one |

| 3-Methylthiophene-2-carbaldehyde | 4-Hydroxyacetophenone | KOH | 1-(4-Hydroxyphenyl)-3-(thiophen-3-yl)prop-2-en-1-one |

| 3-Methylthiophene-2-carbaldehyde | 4-Methoxyacetophenone | KOH | 1-(4-Methoxyphenyl)-3-(thiophen-3-yl)prop-2-en-1-one |

Heterocyclic Annulation Reactions with Thioamide Precursors

The chalcones derived from 3-methylthiophene-2-carbaldehyde can then undergo further reactions to form various heterocyclic structures. One such reaction is the annulation with thioamide precursors to construct new rings. For example, thiophene chalcones can react with compounds like thioacetamide (B46855) in the presence of a suitable catalyst to form substituted thiophenes. This approach allows for the synthesis of a diverse range of thiophene derivatives with different substitution patterns.

(3+2) Cycloaddition Reactions in Pyrazoline Carbothioamide Formation

A widely employed method for synthesizing pyrazoline rings is the cyclocondensation reaction of α,β-unsaturated carbonyl compounds (chalcones) with hydrazine (B178648) derivatives. When thiosemicarbazide (B42300) is used, the resulting structure is a pyrazoline-1-carbothioamide, a key structural analogue. This reaction is mechanistically classified as a (3+2) cycloaddition.

The general synthesis involves a two-step process. First, a thiophene-containing chalcone (B49325) is prepared via a Claisen-Schmidt condensation between a thiophene aldehyde or ketone and another ketone or aldehyde. Subsequently, this chalcone reacts with thiosemicarbazide in the presence of a base (like potassium hydroxide) or acid (like acetic acid) under reflux. cabidigitallibrary.orgnih.govresearchgate.net The reaction proceeds via a nucleophilic attack of the thiosemicarbazide on the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration to yield the stable 4,5-dihydro-1H-pyrazole-1-carbothioamide ring system. nih.govresearchgate.net

A series of thiophene-appended pyrazoline carbothioamides have been synthesized using this approach, demonstrating its versatility. cabidigitallibrary.orgresearchgate.net The reaction of various substituted chalcones with thiosemicarbazide leads to a library of derivatives. cabidigitallibrary.org

Table 1: Synthesis of Thiophene-Appended Pyrazoline Carbothioamides via Cycloaddition

| Reactant 1: Thiophene Chalcone | Reactant 2 | Solvent/Catalyst | Resulting Product | Reference |

|---|---|---|---|---|

| 1-(Thiophen-2-yl)-3-(phenyl)prop-2-en-1-one | Thiosemicarbazide | Ethanol / KOH | 5-Phenyl-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | cabidigitallibrary.org |

| 1-(Thiophen-2-yl)-3-(4-chlorophenyl)prop-2-en-1-one | Thiosemicarbazide | Ethanol / KOH | 5-(4-Chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | cabidigitallibrary.orgresearchgate.net |

| 1-(Thiophen-2-yl)-3-(4-methoxyphenyl)prop-2-en-1-one | Thiosemicarbazide | Ethanol / KOH | 5-(4-Methoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carbothioamide | cabidigitallibrary.org |

| Substituted Chalcones | Thiosemicarbazide | Glacial Acetic Acid | Substituted 1H-Pyrazole-1-carbothioamides | nih.gov |

Hantzsch Thiazole (B1198619) Synthesis with Thioamides

The Hantzsch thiazole synthesis is a classic and reliable method for constructing a thiazole ring. The reaction involves the condensation of an α-haloketone with a thioamide. nih.govyoutube.com In the context of synthesizing structural analogues of this compound, the thiophene compound itself serves as the thioamide component.

The mechanism begins with a nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of the haloketone, displacing the halide. youtube.com The resulting intermediate then undergoes cyclization via the attack of the thioamide's nitrogen atom on the carbonyl carbon, followed by dehydration to form the aromatic thiazole ring. This method allows for the direct coupling of the this compound scaffold to a new, functionalized thiazole ring. The substituents on the final thiazole product are determined by the choice of the starting α-haloketone.

Table 2: Hantzsch Thiazole Synthesis using a Thiophene Thioamide

| Reactant 1: Thioamide | Reactant 2: α-Haloketone | Resulting Product Structure | Reference |

|---|---|---|---|

| This compound | 2-Chloro-1-phenylethanone | 2-(3-Methylthiophen-2-yl)-4-phenylthiazole | nih.govyoutube.com |

| This compound | 3-Bromopentan-2,4-dione | 2-(3-Methylthiophen-2-yl)-4,5-dimethylthiazole | nih.govyoutube.com |

| This compound | Ethyl 2-chloroacetoacetate | Ethyl 2-(3-methylthiophen-2-yl)-4-methylthiazole-5-carboxylate | nih.govyoutube.com |

Synthesis of Polyfunctional Thiophene Carbothioamide Derivatives

The synthesis of thiophene carbothioamides bearing multiple functional groups often relies on building the thiophene ring from acyclic precursors, a strategy that allows for the introduction of desired substituents at specific positions.

One of the most powerful methods for this is the Gewald reaction. The Gewald reaction is a one-pot, multi-component reaction that synthesizes polysubstituted 2-aminothiophenes. tubitak.gov.tr The standard reaction involves the condensation of a ketone or aldehyde with a β-cyano-thioacetamide (or other active methylene (B1212753) nitrile) in the presence of elemental sulfur and a base like morpholine (B109124) or triethylamine. tubitak.gov.tr By choosing appropriately substituted starting materials, one can construct a variety of 2-amino-3-carboxamide thiophenes. The resulting amino group can then be further modified or replaced to generate a wider array of derivatives.

Another key strategy involves the cyclization of functionalized thiocarbamoyl compounds with reagents like N-(4-acetylphenyl)-2-chloroacetamide. nih.gov This approach was used to synthesize a series of 3-substituted thiophene-2-carboxamide derivatives. For example, the reaction of N-(4-acetylphenyl)-2-chloroacetamide with 2-acetyl-2-arylazo-thioacetanilide derivatives in the presence of sodium methoxide (B1231860) yielded 4-arylazo-3-methyl-thiophene derivatives. nih.gov While this example leads to a carboxamide (C=O), similar strategies using sulfurating agents could yield the corresponding carbothioamides (C=S).

These methods provide robust pathways to thiophenes with substituents such as amino, hydroxyl, and methyl groups, in addition to the core carbothioamide functionality, thereby creating polyfunctional derivatives. tubitak.gov.trnih.gov

Table 3: Synthetic Routes to Polyfunctional Thiophene Precursors and Derivatives

| Synthetic Method | Key Reactants | Key Product Type | Reference |

|---|---|---|---|

| Gewald Reaction | Ketone, Cyanoacetamide, Sulfur | 2-Aminothiophene-3-carboxamides | tubitak.gov.tr |

| Cyclocondensation | N-(4-acetylphenyl)-2-chloroacetamide, Functionalized Thioacetanilides | 3-Substituted-thiophene-2-carboxamides | nih.gov |

| Amide Coupling followed by Suzuki Cross-Coupling | 5-Bromothiophene carboxylic acid, Pyrazole (B372694) Amine, Arylboronic acid | Poly-arylated Thiophene Carboxamides | nih.gov |

Chemical Reactivity and Transformation Pathways of 3 Methylthiophene 2 Carbothioamide and Its Scaffold

Nucleophilic Reactivity of the Thiocarbonyl Group

The thiocarbonyl group (C=S) in 3-methylthiophene-2-carbothioamide is a key site for nucleophilic attack. The polarizability of the C=S bond makes the carbon atom electrophilic and susceptible to reaction with various nucleophiles. This reactivity is fundamental to many of the transformations that thioamides undergo. For instance, the reaction with α-halocarbonyl compounds can lead to the formation of intermediate α-thioiminium salts, which are pivotal in reactions like the Eschenmoser coupling. beilstein-journals.orgbeilstein-journals.org

Cyclization and Annulation Reactions Involving the Carbothioamide Moiety

The carbothioamide moiety is a versatile functional group for the construction of various heterocyclic systems through cyclization and annulation reactions. For example, 2-aminothiophene-3-carboxamides are valuable building blocks for synthesizing polyfunctionalized heterocyclic compounds. tubitak.gov.tr These reactions often involve the participation of both the thioamide and the adjacent thiophene (B33073) ring.

One notable example is the synthesis of thiophene derivatives through the cyclization of functionalized alkynes. mdpi.com Palladium-catalyzed processes, such as the heterocyclization-alkoxycarbonylation of 2-(methylthio)phenylacetylenes, provide a route to benzothiophene-3-carboxylic esters. nih.gov This reaction proceeds through a 5-endo-dig S-cyclization mechanism. nih.gov Similarly, (3+2) annulation reactions, catalyzed by chiral phosphine-phenol catalysts, can be employed to construct complex spirooxindole structures from allenoates and 3-methyleneindolin-2-ones. rsc.org

Nucleophilic Substitution Reactions on Thiophene Carbothioamide Systems

The thiophene ring in this compound can undergo nucleophilic aromatic substitution (SNAr) reactions, a common method for modifying thiophene derivatives. nih.gov The presence of electron-withdrawing groups on the thiophene ring facilitates these reactions. uoanbar.edu.iq The mechanism of SNAr on thiophenes generally proceeds through a stepwise addition-elimination pathway, involving the formation of a Meisenheimer-like intermediate. nih.govresearchgate.net

For instance, the reaction of 2-methoxy-3-X-5-nitrothiophenes with pyrrolidine (B122466) involves the initial addition of the nucleophile to the C2 position of the thiophene ring. nih.gov The reactivity of the thiophene ring towards nucleophilic substitution is significantly higher than that of its benzene (B151609) analogues. uoanbar.edu.iq This increased reactivity is attributed to the ability of the sulfur atom to stabilize the intermediate complex through the involvement of its d-orbitals. uoanbar.edu.iq The synthesis of various thiadiazole derivatives has been achieved through nucleophilic substitution reactions on thiophene precursors. acs.org

Iodine-Induced Iminothiolactonization in Thioamide Chemistry

While direct evidence for iodine-induced iminothiolactonization specifically on this compound is not prevalent in the provided search results, the use of iodine in thioamide chemistry is documented. Iodine can induce the cyclization of certain thioamide-containing substrates. For example, iodine-induced 5-endo-dig cyclization of 1-mercapto-3-yn-2-ols leads to the formation of 3-iodothiophenes. mdpi.com In a broader context, iodine is known to cause thyroid dysfunction by affecting thyroid hormone synthesis, a process involving thioamides. nih.govnih.gov This suggests the potential for iodine to interact with the thioamide functionality, although the specific outcome of iminothiolactonization requires further investigation for this particular compound.

Eschenmoser Coupling Reactions from Primary Thioamides

The Eschenmoser coupling reaction is a powerful tool for carbon-carbon bond formation, and primary thioamides like this compound can, in principle, serve as starting materials. beilstein-journals.orgnih.gov This reaction typically involves the coupling of a thioamide with an α-halocarbonyl compound. rsc.org However, the use of primary thioamides in Eschenmoser coupling reactions can be challenging due to competing side reactions. beilstein-journals.orgbeilstein-journals.org

The initially formed α-thioiminium salt can undergo base-catalyzed elimination to yield a nitrile and a thiol, or it can cyclize to form a thiazole (B1198619). beilstein-journals.orgbeilstein-journals.org The success of the Eschenmoser coupling with primary thioamides depends on a delicate balance of the acidity of the nitrogen and carbon atoms in the intermediate α-thioiminium salt. beilstein-journals.orgnih.gov Despite these challenges, there are examples of successful Eschenmoser coupling reactions using primary thioamides, particularly with α-halolactams as coupling partners, which have been applied in the synthesis of tyrosine kinase inhibitors. beilstein-journals.orgbeilstein-journals.orgnih.gov Sonication has also been shown to accelerate the Eschenmoser coupling reaction. rsc.org

Table of Reaction Conditions for Competing Pathways in Reactions of Primary Thioamides beilstein-journals.orgbeilstein-journals.org

| Reaction Pathway | Reagents/Conditions | Product Type |

| Eschenmoser Coupling | α-halocarbonyl compound, polar aprotic solvent (e.g., DMF, MeCN) | Enaminone |

| Elimination | Base | Nitrile and Thiol |

| Cyclization (Hantzsch) | α-haloketone | Thiazole |

Derivatization Strategies and Functionalization of 3 Methylthiophene 2 Carbothioamide

Synthesis of Pyrazoline and Pyrazole (B372694) Carbothioamide Derivatives

The reaction of carbothioamide precursors with hydrazine (B178648) and its derivatives is a classic and efficient method for constructing pyrazole and pyrazoline rings. mdpi.comnih.govyoutube.com This transformation typically proceeds via a cyclocondensation reaction.

In a representative synthesis, a thiophene-based chalcone (B49325) (an α,β-unsaturated ketone) is first prepared and then reacted with hydrazine monohydrate. scispace.com The initial reaction involves the nucleophilic attack of the hydrazine on the carbonyl carbon of the chalcone, followed by an intramolecular cyclization and dehydration to yield the stable pyrazoline ring. By using thiosemicarbazide (B42300) instead of hydrazine, pyrazoline-1-carbothioamide derivatives can be directly synthesized. scispace.com

Another primary route involves the cyclocondensation of 1,3-dicarbonyl compounds with hydrazines. mdpi.com This method is highly versatile and allows for the synthesis of polysubstituted pyrazoles, although it can sometimes lead to a mixture of regioisomers. mdpi.comnih.gov

Table 1: Examples of Pyrazole Synthesis from Analogous Precursors

| Starting Material Class | Reagent | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|

| Thiophene (B33073) Chalcones | Hydrazine Monohydrate | Dioxane, Reflux, 3-6h | 3,5-disubstituted-4,5-dihydro-1H-pyrazole | Moderate to Good | scispace.com |

| Thiophene Chalcones | Thiosemicarbazide | Ethanolic KOH, 6-12h | 3,5-disubstituted pyrazole-1-carbothioamide | Good | scispace.com |

| 1,3-Diketones | Substituted Hydrazines | Ethylene Glycol, LiClO₄, rt | 1,3,5-substituted pyrazoles | 70-95% | mdpi.com |

This table presents generalized data from reactions with analogous compounds due to the scarcity of specific data for 3-Methylthiophene-2-carbothioamide.

Development of Thiazole (B1198619) Derivatives Incorporating the 3-Methylthiophene Core

The Hantzsch thiazole synthesis is the most prominent method for creating thiazole rings and is directly applicable to thioamides like this compound. chemhelpasap.comsynarchive.combepls.com This reaction involves the cyclocondensation of a thioamide with an α-haloketone. synarchive.combepls.com The process is typically high-yielding and begins with an SN2 reaction where the sulfur atom of the thioamide attacks the carbon bearing the halogen. youtube.com This is followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. chemhelpasap.comyoutube.com

The versatility of the Hantzsch synthesis allows for the introduction of various substituents onto the thiazole ring, depending on the choice of the α-haloketone. bepls.com This method has been widely used to synthesize a vast range of thiazole derivatives, including those with applications as bioactive molecules. nih.govresearchgate.net

Table 2: Representative Hantzsch Thiazole Synthesis

| Thioamide | α-Haloketone | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Thiourea | 2-Bromoacetophenone | Methanol, Heat, 30 min | 2-Amino-4-phenylthiazole | High | chemhelpasap.comyoutube.com |

| Thioamide Derivatives | α-Chloroglycinates | Basic conditions, then TFAA, Pyridine, TEA | 5-Acylamino-1,3-thiazoles | High | researchgate.net |

This table presents generalized data from reactions with analogous compounds due to the scarcity of specific data for this compound.

Synthesis of Thiophene-Fused Heterocyclic Systems from Carbothioamide Precursors

The this compound scaffold is an excellent starting point for the synthesis of thiophene-fused heterocyclic systems, such as thieno[2,3-d]pyrimidines. These fused systems are bioisosteres of purines and exhibit a wide range of biological activities. nih.govnih.gov

A common strategy involves converting the carbothioamide into a 2-aminothiophene derivative, which can then undergo cyclization with various reagents. For instance, reacting a 2-aminothiophene-3-carboxylate with a nitrile under acidic conditions can yield a thieno[3,2-d]pyrimidinone. nih.gov Alternatively, the Thorpe-Ziegler reaction provides another route, where an appropriately functionalized pyrimidine (B1678525) derivative undergoes intramolecular cyclization to form the fused thiophene ring. nih.govresearchgate.net Synthesizing thieno[2,3-d]pyrimidines often starts from a 2-aminothiophene precursor, which is cyclized to build the adjacent pyrimidine ring. nih.gov

Table 3: Synthesis of Analogous Thieno-Fused Systems

| Starting Material | Key Reaction | Product Type | Reference |

|---|---|---|---|

| 2-Aminothiophene-3-carboxylate | Cyclocondensation with Nitriles | Thieno[3,2-d]pyrimidinone | nih.gov |

| 2-Aminothiophene-3-carboxamide | Cyclization with Triethyl Orthoformate | Pyrimidothienopyrimidine | researchgate.net |

This table presents generalized data from reactions with analogous compounds due to the scarcity of specific data for this compound.

Functionalization of the Thiophene Ring System in Carbothioamides

The thiophene ring is an electron-rich heterocycle that readily undergoes electrophilic substitution reactions. researchgate.netyoutube.com The existing methyl and carbothioamide groups on the this compound ring direct incoming electrophiles. The methyl group is an activating, ortho-para director, while the carbothioamide group is a deactivating, meta-director. The positions most susceptible to electrophilic attack would be C4 and C5.

Functionalization can be achieved through various reactions:

Halogenation: Introducing bromine or chlorine atoms onto the thiophene ring.

Nitration: Adding a nitro group, which can be further reduced to an amino group for subsequent modifications.

Acylation: Introducing an acyl group via Friedel-Crafts acylation.

Furthermore, the thiophene ring can be functionalized using modern cross-coupling reactions. For example, after bromination of the thiophene ring, a Suzuki-Miyaura cross-coupling reaction can be employed to form new carbon-carbon bonds, attaching various aryl or alkyl groups. mdpi.com This approach significantly enhances the structural diversity of the resulting molecules. The ease of functionalization makes thiophene derivatives versatile building blocks for complex molecular architectures. researchgate.netrsc.org

Spectroscopic and Crystallographic Characterization of 3 Methylthiophene 2 Carbothioamide and Its Derivatives

Vibrational Spectroscopy (IR, FTIR) for Structural Elucidation

Vibrational spectroscopy, encompassing Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy, is a powerful tool for identifying the functional groups present in a molecule. mdpi.com The absorption of infrared radiation excites molecular vibrations, and the resulting spectrum displays bands corresponding to specific vibrational modes. mdpi.com

In the context of 3-Methylthiophene-2-carbothioamide, the FTIR spectrum would be expected to show characteristic peaks for the N-H, C=S, C-N, and C-H bonds, as well as vibrations associated with the thiophene (B33073) ring. For instance, the N-H stretching vibrations of the primary thioamide group typically appear as two bands in the range of 3400-3100 cm⁻¹. The C=S stretching vibration, a key marker for the thioamide group, is generally observed in the region of 850-600 cm⁻¹.

Studies on related thiophene derivatives provide insights into the expected spectral features. For example, in poly(3-methylthiophene), C-H symmetric and asymmetric stretching vibrations are assigned to peaks around 2926 cm⁻¹ and 2850 cm⁻¹, respectively. researchgate.net The C=C stretching vibrations of the thiophene ring are typically found near 1483 and 1604 cm⁻¹. researchgate.net Furthermore, C-S bonds within the polymer chains give rise to signals at various wavenumbers, including 904, 925, 875, 783, 690, and 640 cm⁻¹. researchgate.net In the case of 2-thiophene carboxylic acid, C-C stretching vibrations are observed at 1528 and 1352 cm⁻¹ in the FTIR spectrum. iosrjournals.org

Analysis of the FTIR spectrum of the related compound, 3-methylthiophene-2-carboxamide, which differs by having a carbonyl (C=O) group instead of a thiocarbonyl (C=S) group, shows data acquired using both KBr and ATR techniques, though specific band assignments are not detailed in the provided information. nih.gov

A comprehensive analysis of the FTIR spectrum of this compound would involve assigning each significant band to a specific molecular vibration, often aided by computational calculations to predict vibrational frequencies.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) for Thioamides | Reference Wavenumber Range (cm⁻¹) for Related Thiophenes |

| N-H Stretching | 3400-3100 | - |

| C-H Stretching (Aromatic) | ~3100 | - |

| C-H Stretching (Methyl) | 2975-2850 | 2926, 2850 researchgate.net |

| C=C Stretching (Thiophene Ring) | 1600-1400 | 1604, 1483 researchgate.net |

| C-N Stretching | 1550-1450 | - |

| C=S Stretching | 850-600 | - |

| C-S Stretching (Thiophene Ring) | - | 904, 925, 875, 783, 690, 640 researchgate.net |

Nuclear Magnetic Resonance Spectroscopy (¹H NMR, ¹³C NMR, HRMS) in Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for determining the precise connectivity of atoms in a molecule. ¹H NMR provides information about the chemical environment and neighboring protons for each hydrogen atom, while ¹³C NMR reveals the types of carbon atoms present.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the methyl group, the thiophene ring, and the amino group of the thioamide. The chemical shift (δ) of these protons would be influenced by their electronic environment. For instance, the protons on the thiophene ring would likely appear in the aromatic region (typically δ 6.5-8.5 ppm). The methyl protons would resonate at a higher field (lower ppm value), and the NH₂ protons would likely appear as a broad singlet.

The ¹³C NMR spectrum would complement the ¹H NMR data by showing signals for each unique carbon atom in the molecule, including the carbon of the C=S group, the carbons of the thiophene ring, and the methyl carbon. The chemical shift of the thiocarbonyl carbon is a particularly useful diagnostic peak, typically appearing in the range of δ 190-210 ppm.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique that provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the elemental composition of the molecule with a high degree of confidence, confirming the molecular formula. For this compound (C₆H₇NS₂), the expected exact mass would be calculated based on the most abundant isotopes of its constituent atoms.

| Proton Type | Expected ¹H NMR Chemical Shift (δ, ppm) | Carbon Type | Expected ¹³C NMR Chemical Shift (δ, ppm) |

| Thiophene-H | 6.5 - 8.5 | C=S | 190 - 210 |

| -CH₃ | 2.0 - 2.5 | Thiophene-C | 120 - 140 |

| -NH₂ | Variable (often broad) | -CH₃ | 15 - 25 |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a crucial analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. When a molecule is introduced into the mass spectrometer, it is ionized and then fragmented. The resulting charged fragments are separated based on their mass-to-charge ratio (m/z), producing a mass spectrum.

For this compound, the molecular ion peak (M⁺) in the mass spectrum would correspond to the molecular weight of the compound (157.26 g/mol ). The fragmentation pattern would provide valuable clues about the molecule's structure. Common fragmentation pathways for thioamides and thiophene derivatives would be expected. For example, fragmentation might involve the loss of the thioamide group or cleavage of the thiophene ring.

The PubChem entry for the related compound, 3-methylthiophene-2-carboxamide, lists major mass spectrometry peaks at m/z 141, 125, and 124, which correspond to the molecular ion and subsequent fragmentation products. nih.gov A similar analysis for this compound would be instrumental in confirming its structure.

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction (XRD) techniques are the most definitive methods for determining the three-dimensional arrangement of atoms in a crystalline solid. carleton.edu

Single crystal X-ray crystallography provides an unambiguous determination of the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. To perform this analysis, a suitable single crystal of the compound is required. The crystal is irradiated with X-rays, and the resulting diffraction pattern is used to construct a three-dimensional electron density map, from which the atomic positions can be determined.

For this compound, a single crystal X-ray structure would reveal the precise geometry of the thiophene ring and the thioamide group, as well as how the molecules pack in the crystal lattice. This would include information on hydrogen bonding interactions involving the thioamide's N-H groups and the sulfur atom, which can influence the compound's physical properties. While specific crystallographic data for this compound is not available in the provided results, studies on other carbothioamide-containing compounds would offer valuable comparative data on typical bond lengths and angles.

Powder X-ray diffraction (PXRD) is a technique used to analyze the crystalline nature of a bulk sample. youtube.com Instead of a single crystal, a finely ground powder of the material is used. carleton.edu The resulting diffraction pattern is a fingerprint of the crystalline phases present in the sample. carleton.eduyoutube.com

PXRD is particularly useful for:

Phase identification: Comparing the experimental PXRD pattern to a database of known patterns can identify the compound. carleton.edu

Purity assessment: The presence of peaks from impurities can be detected. youtube.com

Studying polymorphism: Different crystalline forms (polymorphs) of the same compound will produce distinct PXRD patterns. nih.gov

For this compound, a PXRD study would be valuable for confirming the crystallinity of a synthesized batch and for identifying the specific crystalline form. The technique can also be used to monitor changes in the crystal structure under different conditions, such as temperature variations. nih.gov The principle of PXRD is based on Bragg's Law (nλ = 2d sinθ), which relates the wavelength of the X-rays (λ), the distance between crystal lattice planes (d), and the angle of diffraction (θ). youtube.com By comparing the experimental diffractogram with a pattern simulated from single-crystal X-ray data, the bulk purity of the sample can be confirmed. youtube.com

| Technique | Information Obtained | Sample Requirement |

| Single Crystal XRD | Precise 3D molecular structure, bond lengths, bond angles, intermolecular interactions | Single, high-quality crystal |

| Powder XRD | Crystalline phase identification, purity assessment, polymorphism studies | Finely ground powder |

Computational and Theoretical Investigations of 3 Methylthiophene 2 Carbothioamide and Analogues

Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the molecular and electronic properties of thiophene-2-carboxamide derivatives, including analogues of 3-methylthiophene-2-carbothioamide. nih.govnih.gov These computational studies provide valuable insights into the geometric parameters, such as bond lengths and angles, and the electronic characteristics of these molecules. nih.gov

DFT calculations, often employing methods like B3LYP with a 6-31G(d,p) basis set, are used to optimize the molecular structures and predict their electronic properties. nih.gov A key aspect of these investigations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gap (ΔEH-L). nih.gov This energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For instance, in a study of substituted thiophene-2-carboxamide derivatives, it was found that 3-amino derivatives possessed the highest HOMO-LUMO energy gap, while 3-methyl derivatives had the lowest, indicating differing levels of reactivity among the analogues. nih.gov

Furthermore, DFT is utilized to calculate quantum chemical parameters that describe electronegativity and charge transfer processes, such as Mulliken's atomic charges. nih.gov These calculations reveal the charge distribution within the molecule, indicating that heteroatoms typically carry negative charges due to their high electronegativity. nih.gov Such information is crucial for understanding the molecule's reactivity and potential interaction sites.

The reactivity of thiophene (B33073) derivatives is inherently linked to the aromatic nature of the thiophene ring. The sulfur atom in the ring contributes a lone pair of electrons to the aromatic sextet, making the ring susceptible to electrophilic substitution reactions. nih.gov Computational studies can help predict the preferred sites for such reactions.

Table 1: Calculated Electronic Properties of Thiophene-2-Carboxamide Analogues

| Derivative Type | Relative HOMO-LUMO Energy Gap (ΔEH-L) |

| 3-Amino Thiophene-2-carboxamides | Highest |

| 3-Methyl Thiophene-2-carboxamides | Lowest |

This table is based on findings from a study on substituted thiophene-2-carboxamide derivatives, indicating the relative differences in their calculated HOMO-LUMO energy gaps. nih.gov

Molecular Modeling and In Silico Approaches

Molecular modeling and in silico methods are extensively used to investigate the potential biological activities of this compound and its analogues. nih.govresearchgate.netjournaljpri.com These computational techniques, particularly molecular docking, are instrumental in predicting the binding affinities and interaction modes of these compounds with various biological targets, such as proteins and enzymes. nih.govgyanvihar.org

In a typical molecular docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank (PDB). nih.gov The small molecules, or ligands, are then computationally "docked" into the active site of the protein to predict the most stable binding conformation and to calculate a binding energy score, which indicates the strength of the interaction. nih.govnih.gov For example, docking studies have been performed on thiophene-2-carboxamide derivatives against various protein targets to evaluate their potential as antioxidant or antibacterial agents. nih.gov

The results of these in silico studies can guide the design and synthesis of new derivatives with improved activity. For instance, if a particular interaction, like a hydrogen bond with a specific amino acid residue, is found to be crucial for binding, new analogues can be designed to enhance this interaction. nih.gov

Beyond predicting binding, in silico tools are also employed to assess the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of these compounds. nih.gov This early-stage computational screening helps to identify candidates with favorable pharmacokinetic profiles, increasing the likelihood of their success in further development. rsc.org

Table 2: Example of Molecular Docking Results for Thiophene Derivatives

| Compound | Target Protein (PDB ID) | Binding Energy (kcal/mol) | Key Interactions |

| Thiophene Derivative 1 | Enzyme X | -8.5 | Hydrogen bond with SER80, π-π stacking with HIS79 |

| Thiophene Derivative 2 | Enzyme Y | -7.2 | Hydrophobic interactions with LEU39, ALA42 |

This table is a generalized representation of typical data obtained from molecular docking studies on thiophene derivatives, illustrating the kind of information generated.

Analysis of Intermolecular and Intramolecular Interactions (e.g., Hydrogen Bonding, Chalcogen Bonds)

The structural and functional properties of this compound and its analogues are significantly influenced by a variety of non-covalent interactions, including both intermolecular and intramolecular forces. These interactions play a crucial role in determining the conformation of the molecules and their packing in the solid state. scispace.com

Hydrogen Bonding: Hydrogen bonds are a predominant type of interaction in these compounds. Intramolecular hydrogen bonds can form between the amide or thioamide group and other functional groups within the same molecule, leading to the formation of pseudo-rings that "lock" the molecular conformation. scispace.com For example, an intramolecular N-H···N hydrogen bond can create a rigid six-membered ring structure. scispace.com Intermolecular hydrogen bonds, on the other hand, connect different molecules, often forming chains or more complex networks that stabilize the crystal structure. scispace.com The thioamide group, while generally considered a weaker hydrogen bond acceptor than an oxoamide, can still participate in significant hydrogen bonding interactions. chemrxiv.org

Mechanistic Investigations through Computational Chemistry

Computational chemistry provides a powerful lens through which to investigate the reaction mechanisms involving this compound and its thiophene-containing analogues. These theoretical approaches allow for the detailed exploration of reaction pathways, the identification of transition states, and the calculation of activation barriers, offering insights that are often difficult to obtain through experimental methods alone. rsc.org

For instance, computational studies have been employed to elucidate the mechanisms of thiophene synthesis. Metal-catalyzed cycloisomerization reactions, such as those promoted by palladium iodide, are believed to proceed through a series of steps including nucleophilic attack and elimination, and mechanistic hypotheses can be tested and refined through computational modeling. mdpi.com

Furthermore, the reactivity of the thiophene ring itself has been the subject of mechanistic investigations. The oxidation of thiophene and its derivatives, for example, can occur through different pathways depending on the nature of the oxidant. Ab initio methods have been used to study the reaction of thiophene and methylthiophene with molecular oxygen on both singlet and triplet potential energy surfaces. nih.govresearchgate.net Such studies have shown that the reaction with triplet oxygen generally has high activation barriers, suggesting its importance primarily in high-temperature processes. nih.gov In contrast, the reaction with singlet oxygen via a [4+2] cycloaddition to form an endoperoxide is often the more favorable pathway. nih.gov Alkyl substitution on the thiophene ring, as in 3-methylthiophene, has been found to lower the activation barrier for this addition pathway. nih.gov

Computational methods are also crucial for understanding the mechanistic details of more complex reactions, such as those involving multiple components or leading to the formation of intricate heterocyclic systems. nih.gov By mapping out the potential energy surface, researchers can identify the most likely reaction intermediates and transition states, providing a comprehensive picture of the reaction mechanism. rsc.org

Q & A

Q. How can metabolomic profiling identify off-target effects of this compound in eukaryotic cells?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.